Lapatinib-d7 Dihydrochloride is a deuterated derivative of Lapatinib, a potent dual tyrosine kinase inhibitor primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor 2 (HER2). The deuterated form, Lapatinib-d7, is utilized in scientific research to provide insights into the pharmacokinetics and metabolic pathways of Lapatinib due to the presence of deuterium atoms, which can enhance analytical precision in studies of drug behavior in biological systems .
The synthesis of Lapatinib-d7 Dihydrochloride involves several key steps:
Lapatinib-d7 Dihydrochloride can undergo several chemical reactions, including:
Typical reagents used in these reactions include:
Lapatinib-d7 Dihydrochloride functions by inhibiting the tyrosine kinase domains of both the epidermal growth factor receptor (HER1/EGFR) and HER2. By binding to the intracellular phosphorylation domain, it prevents receptor autophosphorylation upon ligand binding. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival, effectively slowing or stopping the growth of cancer cells overexpressing HER2 .
Lapatinib-d7 Dihydrochloride has significant applications in various scientific fields:
Lapatinib-d7 dihydrochloride is a deuterated analogue of the tyrosine kinase inhibitor Lapatinib, specifically engineered with seven deuterium atoms (^2H or D) at strategic molecular positions. Its chemical formula is C₂₉H₁₉D₇ClFN₄O₄S·2HCl, with a molecular weight of 661.02 g/mol [3] [8]. The deuterium atoms are exclusively located on the methylsulfonylethylamino moiety, replacing all hydrogen atoms:
This isotopic labeling preserves the stereoelectronic properties of the parent compound while altering its metabolic stability. The quinazoline core and 3-fluorobenzyloxy pharmacophore remain unchanged, ensuring target specificity against EGFR (IC₅₀ = 10.2 nM) and ErbB-2 (IC₅₀ = 9.8 nM) kinases [2] [9]. Nuclear magnetic resonance (NMR) studies confirm deuterium integration at the designated sites without isotopic scrambling, validated by mass spectrometry showing a characteristic +7 Da shift compared to non-deuterated Lapatinib [6].
Table 1: Deuterium Labeling Positions in Lapatinib-d7 Dihydrochloride
Molecular Fragment | Position of Deuterium Atoms | Count |
---|---|---|
Methylsulfonyl group | –S(O)₂–CD₃ | 3 |
Methylene group adjacent to S | –S(O)₂–CD₂–CD₂–N– | 4 |
Total Deuterium Atoms | 7 |
Solubility: Lapatinib-d7 dihydrochloride exhibits limited aqueous solubility but dissolves in polar organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO) and requires sonication for complete dissolution in methanol [6] [9]. The dihydrochloride salt form enhances solubility relative to the free base, facilitating in vitro bioassays.
Stability: The compound is hygroscopic and requires storage at –20°C under inert conditions to prevent degradation [6]. Accelerated stability studies indicate susceptibility to hydrolysis in aqueous buffers (pH > 7.0), with sulfoxide formation observed as a primary degradation pathway [5] [9]. Crystalline samples retain integrity for >24 months when protected from light and moisture.
Crystallography: X-ray diffraction analysis reveals a triclinic P1 space group with unit cell parameters distinct from non-deuterated Lapatinib salts. Deuteration induces minor lattice contraction due to shorter C–D bonds, confirmed by reduced unit cell volume (ΔV ≈ 1.2%) [4]. The dihydrochloride form features protonation at both quinazoline nitrogens, with chloride ions participating in hydrogen-bonded networks that stabilize the crystal lattice.
Table 2: Physicochemical Properties of Lapatinib-d7 Dihydrochloride
Property | Characteristics | Conditions/Notes |
---|---|---|
Molecular Weight | 661.02 g/mol | — |
Solubility | Slightly soluble in DMSO, Methanol | Requires sonication [6] |
Insoluble in water | pH-dependent degradation | |
Storage Stability | Stable at –20°C (desiccated) | >24 months [6] |
Crystal System | Triclinic | Space Group P1 [4] |
Degradation Pathway | Sulfoxide formation | Oxidative/hydrolytic [5] |
Structural Equivalence: The deuterated and non-deuterated Lapatinib share identical core structures (quinazoline and furanyl motifs), ensuring consistent target engagement. Computational modeling confirms overlapping binding poses within EGFR/ErbB-2 ATP pockets, with RMSD < 0.5 Å [2] [9].
Pharmacodynamic Parity: Enzyme inhibition assays demonstrate near-identical IC₅₀ values for EGFR (10.2 vs. 10.8 nM) and ErbB-2 (9.8 vs. 10.1 nM), confirming deuterium substitution does not alter kinase affinity [2] [10].
Divergent Pharmacokinetics: The primary distinction emerges in metabolic stability:
Physicochemical Contrasts:
Table 3: Comparative Profile of Lapatinib-d7 vs. Non-Deuterated Lapatinib
Parameter | Lapatinib-d7 Dihydrochloride | Non-Deuterated Lapatinib |
---|---|---|
Molecular Formula | C₂₉H₁₉D₇ClFN₄O₄S·2HCl | C₂₉H₂₆ClFN₄O₄S (free base) |
Molecular Weight | 661.02 g/mol | 581.06 g/mol (free base) |
EGFR IC₅₀ | 10.2 nM | 10.8 nM |
ErbB-2 IC₅₀ | 9.8 nM | 10.1 nM |
Hepatic Clearance (in vitro) | Reduced by 35% | Standard |
Primary Metabolic Route | Slowed CYP3A4 oxidation | Rapid CYP3A4 oxidation |
Aqueous Solubility | 0.12 mg/mL (limited) | 0.15 mg/mL (ditosylate salt) [8] |
Comprehensive Compound Nomenclature
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: